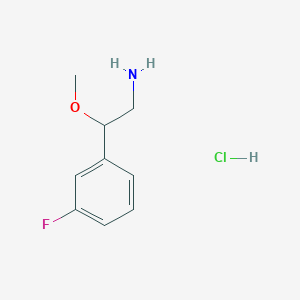
2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methoxyethanamine.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with methoxyethanamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Fluorinated ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted phenylmethanamines.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoroamphetamine: A stimulant with similar structural features but different pharmacological properties.
2-Fluoromethamphetamine: Another fluorinated phenylmethanamine with distinct effects and uses.
4-Fluorophenylmethanamine: A related compound with variations in the position of the fluorine atom.
Uniqueness
2-(3-Fluorophenyl)-2-methoxyethan-1-aminehydrochloride is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClFNO |
|---|---|
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-9(6-11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H |
Clé InChI |
FCMGPCMELWSGGT-UHFFFAOYSA-N |
SMILES canonique |
COC(CN)C1=CC(=CC=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
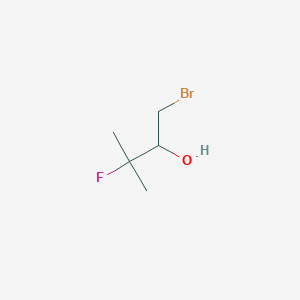
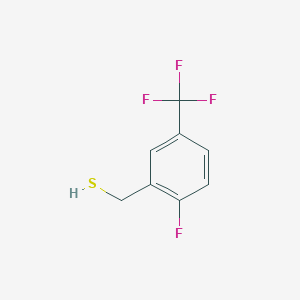
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
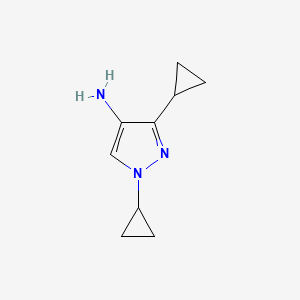
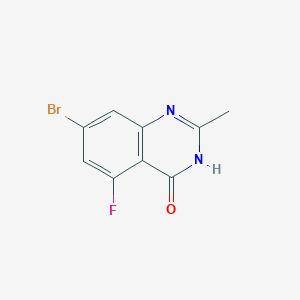
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
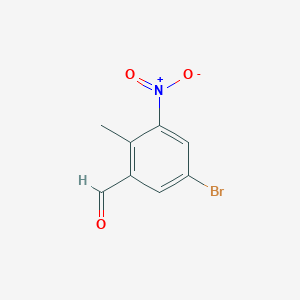
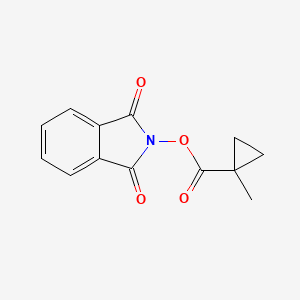
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
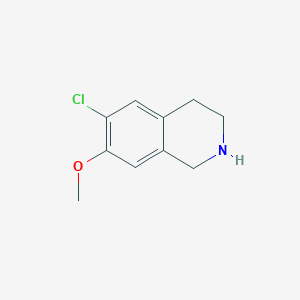
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
